tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate
Overview
Description
tert-Butyl(S)-(6-azaspiro[34]octan-8-yl)carbamate is a spirocyclic compound that has garnered interest in various fields of scientific research This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl carbamate group. One common method involves the cyclization of appropriate precursors under basic conditions, followed by protection of the amine group with tert-butyl carbamate. The reaction conditions often include the use of solvents like ethanol and reagents such as potassium hydroxide and p-toluenesulfonamide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the carbamate group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic ring.
Scientific Research Applications
tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target proteins. The tert-butyl carbamate group may also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 6-azaspiro[3.4]octan-1-ol hydrochloride
- 2-oxa-6-azaspiro[3.3]heptane
- 5-thia-2-azaspiro[3.4]octane
Uniqueness
tert-Butyl(S)-(6-azaspiro[3.4]octan-8-yl)carbamate stands out due to its specific spirocyclic structure and the presence of the tert-butyl carbamate group. This combination imparts unique chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-[(8S)-6-azaspiro[3.4]octan-8-yl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
HKOSEKNVWYWWGV-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC12CCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CCC2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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